Dihydropyrazine

Toxicology Maillard Reaction Oxidative Stress

Dihydropyrazine (DHP) is a partially hydrogenated heterocyclic compound derived from the pyrazine scaffold. Unlike the fully aromatic pyrazine ring, the dihydro form introduces a non-planar, electron-rich architecture with an 8π-electron antiaromatic character that fundamentally alters its reactivity, redox behavior, and biological interactions.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
Cat. No. B8608421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrazine
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESC1C=NC=CN1
InChIInChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-3,6H,4H2
InChIKeyQYMGRIFMUQCAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrazine: Heterocyclic Core for Radical-Mediated Biology and Pharmaceutical Lead Optimization


Dihydropyrazine (DHP) is a partially hydrogenated heterocyclic compound derived from the pyrazine scaffold . Unlike the fully aromatic pyrazine ring, the dihydro form introduces a non-planar, electron-rich architecture with an 8π-electron antiaromatic character that fundamentally alters its reactivity, redox behavior, and biological interactions . DHPs are naturally formed via the Maillard reaction (non-enzymatic glycation) between reducing sugars and amino groups, and also serve as versatile synthetic intermediates in medicinal chemistry . The core structure supports substituent-dependent tuning of radical generation, cytotoxicity, and target binding, making it a distinct chemotype for applications ranging from toxicology studies to receptor antagonist development and vapor deposition precursor design .

Why Dihydropyrazine Cannot Be Casually Replaced by Pyrazine or Dihydropyridine Analogs in Critical Applications


Dihydropyrazine is not a direct functional equivalent to either its fully aromatic pyrazine counterpart or structurally related dihydropyridine derivatives. The partial saturation of the pyrazine ring eliminates aromatic stabilization, introducing a non-planar geometry and a significantly higher HOMO energy level that renders the molecule prone to one-electron oxidation and radical cation formation . This redox lability directly correlates with its unique ability to generate hydroxyl, superoxide, and carbon-centered radicals — a property absent in aromatic pyrazines and only weakly expressed in typical dihydropyridines . In receptor binding applications, substituting a dihydropyridine core with a dihydropyrazine ring alters molecular polarization and electron distribution while preserving overall topology, leading to distinct structure-activity relationships and binding affinities that cannot be predicted from dihydropyridine data alone . Consequently, selecting a DHP derivative for a given application requires explicit, comparator-based evidence of its behavior in the specific assay or process context, as detailed in the quantitative comparisons below.

Dihydropyrazine: Comparator-Based Quantitative Differentiation Data for Scientific Selection


DHP-3 Exhibits Quantifiable Cytotoxicity Superior to Acrylamide and CML in Mammalian Cell Assays

3-Hydro-2,2,5,6-tetramethylpyrazine (DHP-3) was directly compared with two major Maillard reaction products, acrylamide and Nε-(carboxymethyl)-L-lysine (CML), in a cytotoxicity assay using HepG2 human hepatoma cells . The LC50 value could be calculated only for DHP-3 (0.53 mM), whereas acrylamide and CML exhibited significantly lower toxicity, with acrylamide showing effects only around 10 mM and CML being the least toxic among the three .

Toxicology Maillard Reaction Oxidative Stress

DHP-3 Shows 3-Fold Greater DNA Strand-Breakage Activity than DHDMP in Plasmid Cleavage Assays

In a direct comparison of two dihydropyrazine derivatives, 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3) exhibited significantly stronger DNA strand-cleaving activity than 2,3-dihydro-5,6-dimethylpyrazine (DHDMP) in an in vitro plasmid DNA assay . The difference in activity correlates with the number and position of methyl substituents on the dihydropyrazine ring, with the tetramethyl-substituted DHP-3 generating higher yields of radical species .

Genotoxicity DNA Damage Free Radical Biology

Dihydropyrazine NPY Antagonist Demonstrates Nanomolar Affinity (IC50 4.2 nM) at NPY-Y1 Receptor

A specific dihydropyrazine derivative was synthesized as an analog of a lead dihydropyridine NPY-Y1 antagonist and evaluated for binding affinity at the NPY-Y1 receptor in SK-N-MC cells . The dihydropyrazine compound exhibited a high-affinity binding profile with an IC50 of 4.2 nM, establishing it as a potent NPY-Y1 receptor ligand .

Neuropeptide Y Receptor Antagonism Obesity SAR

Fused Dihydropyrazine-Quinazoline Hybrids Achieve Sub-Micromolar IC50 Values Against Multiple Cancer Cell Lines

A series of 4,8-disubstituted-8,9-dihydropyrazine[2,3-g]quinazoline-7(6H)-ketones were synthesized and evaluated for antiproliferative activity against human cancer cell lines . Several compounds exhibited potent inhibition, with compound 7-13 achieving IC50 values of 0.57 mol/L against K562 cells, 4.20 mol/L against SGC7901 cells, and 8.10 mol/L against A549 cells .

Anticancer EGFR Kinase Inhibition Cytotoxicity

Dihydropyrazine Derivatives Generate Multiple Radical Species Detectable by ESR Spin-Trapping

Electron spin resonance (ESR) spin-trapping studies using DMPO and DBNBS traps revealed that dihydropyrazines (DHPs) generate hydroxyl radicals (·OH), superoxide radicals (·OOH), and carbon-centered radicals (·CHR2 and ·CR3) in aqueous solution . The ESR signal intensity varied depending on the substitution pattern on the dihydropyrazine ring and was remarkably enhanced upon addition of Cu2+ ions .

Free Radicals ESR Spectroscopy Oxidative Stress

Dihydropyrazine-Indazole Hybrid 6e Inhibits LPS-Induced NO Release with IC50 of 8.55 µM

Among twenty 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives synthesized via multicomponent reaction, compound 6e demonstrated superior anti-inflammatory activity with an IC50 of 8.55 ± 0.32 µM in inhibiting LPS-induced nitric oxide (NO) release . Compound 6e also significantly suppressed IL-6 gene transcription, indicating inhibition of key inflammatory mediators .

Anti-inflammatory Pyroptosis NLRP3 Drug Discovery

Dihydropyrazine: Proven Application Scenarios Based on Quantitative Evidence


Positive Control in Glycation and Oxidative Stress Toxicology Studies

DHP-3 (3-hydro-2,2,5,6-tetramethylpyrazine) serves as a quantitatively defined positive control for studying Maillard reaction-mediated cytotoxicity. Its LC50 of 0.53 mM in HepG2 cells provides a reproducible benchmark, in contrast to acrylamide and CML which require much higher concentrations (>10 mM) to induce measurable effects. This allows researchers to conserve compound and minimize experimental variability while investigating mechanisms of glycation-induced cellular damage.

Genotoxicity and DNA Damage Research Requiring Tunable Radical Generators

The differential DNA strand-breakage activity between DHP-3 and DHDMP enables researchers to select an appropriate dihydropyrazine derivative based on desired genotoxic potency. DHP-3, with its stronger radical-generating capacity, is suitable for studies requiring robust positive controls in comet assays or plasmid nicking experiments. The ability to enhance radical production via Cu2+ addition further allows dose-response calibration in oxidative DNA damage models.

Lead Optimization in NPY-Y1 Receptor Antagonist Programs

Dihydropyrazine analogs of dihydropyridine NPY antagonists retain high-affinity binding (IC50 4.2 nM) while offering altered molecular polarization and electron distribution. This scaffold hop provides medicinal chemists with a structurally distinct core for developing novel NPY-Y1 antagonists with potentially improved selectivity, pharmacokinetics, or patentability, particularly in programs targeting obesity and metabolic disorders.

Hit-to-Lead Development for NLRP3 Inflammasome and Anti-inflammatory Agents

The 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one scaffold, exemplified by compound 6e (IC50 8.55 µM for NO inhibition) , represents a novel chemotype for anti-inflammatory drug discovery. This scaffold demonstrates activity against both NLRP3-driven pyroptosis and LPS-induced inflammatory mediators, positioning it as a starting point for developing new therapies for inflammatory diseases, cancer-related inflammation, and metabolic disorders where NLRP3 activation is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.